molecular formula C18H16N6O3S2 B5279000 ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B5279000
M. Wt: 428.5 g/mol
InChI Key: ZDOSMGLHVFTHQN-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a thiazole ring and an ethyl ester group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of the triazinoindole core. This can be achieved through the condensation of isatins with thiosemicarbazide, followed by cyclization to form the triazinoindole ring system . The thiazole ring is then introduced through a halocyclization reaction, where an allylthio group is cyclized in the presence of a halogen source . Finally, the ethyl ester group is added via esterification reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines

Scientific Research Applications

ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets and pathways within cells. As an iron chelator, it binds to ferrous ions, reducing their availability for cellular processes. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with other cellular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other triazinoindole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the triazinoindole core with a thiazole ring and an ethyl ester group

Properties

IUPAC Name

ethyl 4-methyl-2-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S2/c1-3-27-16(26)14-9(2)19-17(29-14)21-12(25)8-28-18-22-15-13(23-24-18)10-6-4-5-7-11(10)20-15/h4-7H,3,8H2,1-2H3,(H,19,21,25)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOSMGLHVFTHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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